molecular formula C14H25O4P B14401094 Dimethyl (3-methyl-2-oxoundec-5-yn-1-yl)phosphonate CAS No. 88277-26-3

Dimethyl (3-methyl-2-oxoundec-5-yn-1-yl)phosphonate

Cat. No.: B14401094
CAS No.: 88277-26-3
M. Wt: 288.32 g/mol
InChI Key: LZTJDAJVXJVLKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl (3-methyl-2-oxoundec-5-yn-1-yl)phosphonate is an organic compound with a complex structure that includes a phosphonate group, a carbon-carbon triple bond (alkyne), and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (3-methyl-2-oxoundec-5-yn-1-yl)phosphonate typically involves the reaction of appropriate alkynes with phosphonate reagents under controlled conditions. One common method is the Michael addition of H-phosphonates to activated alkynes, which can be catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) . The reaction conditions often require an inert atmosphere and specific temperature control to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as in laboratory settings. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (3-methyl-2-oxoundec-5-yn-1-yl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phosphonate group can participate in substitution reactions, leading to the formation of different phosphonate esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while reduction can produce alcohols.

Scientific Research Applications

Dimethyl (3-methyl-2-oxoundec-5-yn-1-yl)phosphonate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological pathways involving phosphonates.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Dimethyl (3-methyl-2-oxoundec-5-yn-1-yl)phosphonate involves its interaction with molecular targets such as enzymes or receptors. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to inhibit or modulate enzyme activity. The alkyne and ketone groups also contribute to its reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl (3-methyl-2-oxohept-5-yn-1-yl)phosphonate: A similar compound with a shorter carbon chain.

    Dimethyl (3-methyl-2-oxooct-5-yn-1-yl)phosphonate: Another related compound with a different carbon chain length.

Uniqueness

Dimethyl (3-methyl-2-oxoundec-5-yn-1-yl)phosphonate is unique due to its specific combination of functional groups and carbon chain length, which confer distinct reactivity and properties compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

88277-26-3

Molecular Formula

C14H25O4P

Molecular Weight

288.32 g/mol

IUPAC Name

1-dimethoxyphosphoryl-3-methylundec-5-yn-2-one

InChI

InChI=1S/C14H25O4P/c1-5-6-7-8-9-10-11-13(2)14(15)12-19(16,17-3)18-4/h13H,5-8,11-12H2,1-4H3

InChI Key

LZTJDAJVXJVLKL-UHFFFAOYSA-N

Canonical SMILES

CCCCCC#CCC(C)C(=O)CP(=O)(OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.